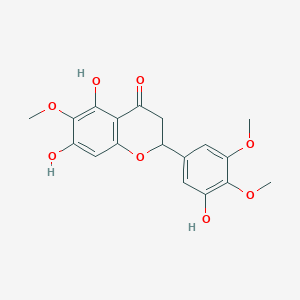

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

概要

説明

5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone is a methylated flavonoid compound extracted from Artemisia frigida It belongs to the class of flavonoids, which are known for their diverse biological activities and potential health benefits

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone typically involves the methylation of flavonoid precursors. The process includes the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in solvents like dimethyl sulfoxide (DMSO) or acetone, and the temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound involves the extraction from natural sources like Artemisia frigida. The plant material is subjected to solvent extraction using ethanol or methanol, followed by purification through chromatographic techniques. This method ensures the isolation of high-purity 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone suitable for research and industrial applications .

化学反応の分析

Types of Reactions

5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroflavonoids.

Substitution: Alkylated or acylated flavonoids.

科学的研究の応用

Neuroprotective Effects

1. Alzheimer’s Disease Research:

Recent studies have highlighted the neuroprotective properties of 5,7,3'-trihydroxy-6,4',5'-trimethoxyflavanone (TTF) against amyloid beta-induced neurotoxicity. In vitro experiments demonstrated that TTF effectively prevents neuronal cell death caused by amyloid beta protein, a significant contributor to Alzheimer's disease. The compound also reduced intracellular reactive oxygen species (ROS) accumulation and inhibited the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically SAPK/JNK and ERK 1/2, which are involved in cell signaling pathways related to stress responses and apoptosis .

Anticancer Properties

2. Cytotoxicity in Cancer Cells:

The compound has shown promising results in inducing apoptosis in various cancer cell lines. In studies involving MCF-7 breast cancer cells, TTF exhibited cytotoxic effects at concentrations of 650 µg/mL, leading to approximately 33% apoptosis. This suggests its potential as an anti-cancer agent . Additionally, the compound's ability to induce apoptosis was noted to be significant compared to other flavonoids tested .

| Cell Line | Concentration (µg/mL) | Apoptosis (%) | Survival (%) |

|---|---|---|---|

| MCF-7 | 650 | 33 | 63 |

| MCF-7 | 2900 | 25 | 59 |

Antioxidant Activity

3. Free Radical Scavenging:

this compound has demonstrated significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which contributes to its neuroprotective and cytotoxic effects. The antioxidant activity is crucial for mitigating oxidative stress-related damage in cells, making it a candidate for further research in aging and degenerative diseases .

Potential Pharmaceutical Applications

4. Development as a Pharmaceutical Product:

Given its diverse biological activities, there is potential for developing TTF into a pharmaceutical product. Its efficacy in protecting neuronal cells and inducing apoptosis in cancer cells positions it as a candidate for drug formulation targeting neurodegenerative diseases and cancers .

作用機序

The mechanism of action of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Properties: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways

類似化合物との比較

Similar Compounds

5,7,4’-Trimethoxyflavone: Known for its anti-tumor activity and ability to induce apoptosis.

3’,5-Dihydroxy-4’,6,7-trimethoxyflavanone: Exhibits protective effects against oxidative stress and cell death

Uniqueness

5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and potential therapeutic applications .

生物活性

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone (also known as 5,7,3'-trihydroxy-6,4',5'-trimethoxyflavone) is a flavonoid compound that has garnered attention due to its potential biological activities. This article reviews its cytotoxic, apoptotic, antioxidant, and antimicrobial properties based on diverse research findings.

Chemical Structure and Sources

The compound has been isolated from various plant species, including Mimosa rubicaulis and Artemisia herba-alba. Its structure features multiple hydroxyl and methoxy groups that contribute to its biological activity. The molecular formula is C₁₅H₁₄O₇, and it belongs to the flavonoid class of polyphenolic compounds.

Cytotoxic and Apoptotic Effects

Recent studies have demonstrated significant cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cytotoxicity in MCF-7 Cells : In a study assessing the effects on breast cancer cells (MCF-7), treatment with 650 µg/mL of the compound resulted in 33% apoptosis. This indicates a notable ability to induce programmed cell death in cancerous cells .

- Comparison with Other Flavonoids : When compared to other flavonoids like apigenin and eupatorin, the trihydroxyflavanone exhibited substantial anti-proliferative properties. Apigenin showed effects at 40 µM concentration on ovarian cancer cells while eupatorin had an IC50 of 0.5 µM against MDA-MB-468 cells .

The following table summarizes the apoptotic effects observed in different studies:

| Compound | Cell Line | Concentration | Apoptosis (%) |

|---|---|---|---|

| This compound | MCF-7 | 650 µg/mL | 33 |

| Compound 3 (1-acetoxy-3,7-dimethyl-7-hydroxy-octa-2E,5E-dien-4-one) | MCF-7 | 28 µM | 36 |

| Apigenin | A2780 | 40 µM | Induced G2/M arrest |

| Eupatorin | MDA-MB-468 | 0.5 µM | Inhibited growth |

Antimicrobial Activity

Flavonoids are known for their antimicrobial properties against a variety of pathogens. Although direct studies on the antimicrobial activity of this compound are sparse, its structural analogs have demonstrated effectiveness against both bacterial and fungal strains:

- Potential Targets : Flavonoids can disrupt bacterial cell walls or inhibit nucleic acid synthesis. They also exhibit synergistic effects when combined with other antimicrobial agents .

Case Studies and Research Findings

- Study on Cytotoxic Effects : A study isolated this compound from Artemisia kermanensis and evaluated its cytotoxicity against several cancer cell lines. The findings indicated significant apoptotic activity at varying concentrations .

- Isolation from Mimosa rubicaulis : Another study detailed the isolation and characterization of this flavonoid glycoside from Mimosa rubicaulis, reinforcing its potential therapeutic applications .

特性

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-5,7,12,20-22H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTSHCGCQPCGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。